molecular formula C20H23N3O2 B11994425 2-(4-Ethoxyanilino)-N'-(1-methyl-3-phenyl-2-propenylidene)acetohydrazide CAS No. 308134-46-5

2-(4-Ethoxyanilino)-N'-(1-methyl-3-phenyl-2-propenylidene)acetohydrazide

Cat. No.: B11994425
CAS No.: 308134-46-5
M. Wt: 337.4 g/mol
InChI Key: HAMLUUMYZQUEEA-WQOGHSSVSA-N
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Description

2-(4-Ethoxyanilino)-N’-(1-methyl-3-phenyl-2-propenylidene)acetohydrazide is an organic compound that belongs to the class of hydrazides This compound is characterized by the presence of an ethoxy group attached to an aniline ring, a methyl group attached to a phenyl ring, and an acetohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Ethoxyanilino)-N’-(1-methyl-3-phenyl-2-propenylidene)acetohydrazide typically involves the condensation of 4-ethoxyaniline with 1-methyl-3-phenyl-2-propenal in the presence of an acid catalyst to form the corresponding Schiff base. This intermediate is then reacted with acetohydrazide under reflux conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and a reaction temperature of around 60-80°C.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Ethoxyanilino)-N’-(1-methyl-3-phenyl-2-propenylidene)acetohydrazide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The ethoxy and aniline groups can undergo substitution reactions with various reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives.

Scientific Research Applications

2-(4-Ethoxyanilino)-N’-(1-methyl-3-phenyl-2-propenylidene)acetohydrazide has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Ethoxyanilino)-N’-(1-methyl-3-phenyl-2-propenylidene)acetohydrazide involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent or non-covalent bonds with these targets, leading to modulation of their activity. The specific pathways involved depend on the biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Methoxyanilino)-N’-(1-methyl-3-phenyl-2-propenylidene)acetohydrazide
  • 2-(4-Chloroanilino)-N’-(1-methyl-3-phenyl-2-propenylidene)acetohydrazide
  • 2-(4-Bromoanilino)-N’-(1-methyl-3-phenyl-2-propenylidene)acetohydrazide

Uniqueness

2-(4-Ethoxyanilino)-N’-(1-methyl-3-phenyl-2-propenylidene)acetohydrazide is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific properties and applications.

Properties

CAS No.

308134-46-5

Molecular Formula

C20H23N3O2

Molecular Weight

337.4 g/mol

IUPAC Name

2-(4-ethoxyanilino)-N-[(E)-[(E)-4-phenylbut-3-en-2-ylidene]amino]acetamide

InChI

InChI=1S/C20H23N3O2/c1-3-25-19-13-11-18(12-14-19)21-15-20(24)23-22-16(2)9-10-17-7-5-4-6-8-17/h4-14,21H,3,15H2,1-2H3,(H,23,24)/b10-9+,22-16+

InChI Key

HAMLUUMYZQUEEA-WQOGHSSVSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)NCC(=O)N/N=C(\C)/C=C/C2=CC=CC=C2

Canonical SMILES

CCOC1=CC=C(C=C1)NCC(=O)NN=C(C)C=CC2=CC=CC=C2

Origin of Product

United States

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